Lipophilicity Advantage over Non-Fluorinated Analogs
The target compound exhibits a computed XLogP3 value of 2.3, indicating moderate lipophilicity [1]. This value is higher than that of its direct comparator, 2-(2,3-difluorophenyl)isonicotinic acid (XLogP3 = 2.2), which lacks the 3-fluoro substituent on the pyridine ring [2].
Δ = +0.1 (higher lipophilicity)
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-(2,3-Difluorophenyl)isonicotinic acid (XLogP3 = 2.2) |
| Quantified Difference | Δ = +0.1 (Target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem. |
Why This Matters
A higher XLogP3 value suggests improved passive membrane permeability, a key determinant of oral bioavailability and cellular uptake in drug discovery programs, providing a measurable advantage over the non-fluorinated analog.
- [1] PubChem. (2024). Computed Properties for 2-(2,3-Difluorophenyl)-3-fluoroisonicotinic acid (CID 118808002). XLogP3-AA Value. View Source
- [2] PubChem. (2024). Computed Properties for 2-(2,3-Difluorophenyl)pyridine-4-carboxylic acid (CID 53223050). XLogP3-AA Value. View Source
